3-Butylbenzoic acid

Vue d'ensemble

Description

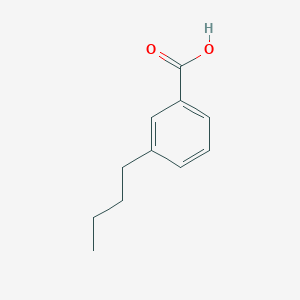

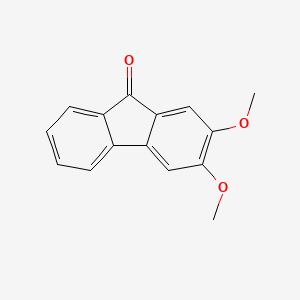

3-Butylbenzoic acid, also known as 3-(tert-Butyl)benzoic acid, is a chemical compound with the CAS Number: 7498-54-6 . It has a molecular weight of 178.23 .

Synthesis Analysis

The synthesis methods of para-tert-butylbenzoic acid involve the nitric acid oxidation method, solvent-free liquid-phase oxidation method, acetate solvent catalytic oxidation method . The most common process involves the liquid-phase air oxidation of 4-tert-butyltoluene with cobalt acetate as a catalyst, acetic acid as a solvent, and sodium bromide as an initiator .

Molecular Structure Analysis

The molecular formula of 3-Butylbenzoic acid is C11H14O2 . The 3D structure of the compound can be viewed using Java or Javascript .

Chemical Reactions Analysis

Some of the most important processes in chemical and biological systems are acid-base reactions in aqueous solutions . The reaction mechanisms of the antioxidant assays are briefly discussed .

Physical And Chemical Properties Analysis

3-Butylbenzoic acid is a solid at room temperature . According to the physical-chemical properties of PTBBA, the substance will mainly be released to water and air, whereas releases into soil via sludge application are negligible .

Applications De Recherche Scientifique

Steric Effects and Molecular Structure

- Steric Inhibition of Resonance in Carboxylic Acids: 3-Butylbenzoic acid's structure and ionization behavior have been studied, revealing the influence of steric effects and steric inhibition of resonance (SIR). These factors contribute to the acid's enhanced acidity and are key in understanding the molecular behavior of sterically hindered carboxylic acids (Böhm & Exner, 2001).

Chemical Synthesis and Antibacterial Activity

- Synthesis of Hydrazide-Hydrazones: Derivatives of 3-Butylbenzoic acid have been synthesized and shown to exhibit significant antibacterial activity, particularly against Gram-positive bacteria like Bacillus spp. This highlights its potential in developing new antimicrobial agents (Popiołek & Biernasiuk, 2016).

Crystal Structure Analysis

- X-Ray Diffraction Studies: Research on derivatives of 3-Butylbenzoic acid, such as 3,4-Di-t-butylbenzoic acid, involves detailed structural analysis using X-ray diffraction. This aids in understanding the molecular and crystal structures of such compounds (Hambley, Sternhell, & Tansey, 1990).

Molecular Self-Assembly and Hydrogen Bonding

- Formation of Layered Molecular Arrays: The interaction of 3-Butylbenzoic acid derivatives with other molecules, like aliphatic diamines, leads to the formation of layered molecular arrays. These structures are significant in the study of molecular self-assembly and hydrogen bonding (Armstrong et al., 2002).

Environmental Impact and Photodegradation

- Photodegradation in Aquatic Environments: The behavior of 3-Butylbenzoic acid and its derivatives, such as parabens, in aquatic environments, including their photodegradation and kinetic analysis, is crucial for understanding their environmental impact. This research informs water treatment and pollution control measures (Gmurek, Rossi, Martins, Quinta-Ferreira, & Ledakowicz, 2015).

Pharmaceutical Applications

- Drug Manufacturing Process Development: The process development for the manufacture of derivatives like p-tertiary-butylbenzoic acid provides insights into industrial applications and pharmaceutical manufacturing methods (Cole, Fairbairn, & Detling, 1954).

Skin Absorption Studies

- Dermal Absorption and Toxicity Testing: Studies on the skin absorption of 3-Butylbenzoic acid derivatives, particularly in the context of cosmetic and pharmaceutical products, are crucial for understanding their potential toxicity and dermal penetration behavior (Seo, Kim, & Kim, 2017).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The risk assessment of 4-tert-Butylbenzoic acid has been prepared by Germany in the context of Council Regulation (EEC) No. 793/93 on the evaluation and control of existing substances . For detailed information on the risk assessment principles and procedures followed, the underlying data, and the literature references, the reader is referred to the comprehensive Final Risk Assessment Report (Final RAR) that can be obtained from the European Chemicals Bureau .

Propriétés

IUPAC Name |

3-butylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-2-3-5-9-6-4-7-10(8-9)11(12)13/h4,6-8H,2-3,5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDLOUJHJYJKMON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00526710 | |

| Record name | 3-Butylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00526710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Butylbenzoic acid | |

CAS RN |

20651-72-3 | |

| Record name | 3-Butylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00526710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 7-bromo-2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate](/img/structure/B3049376.png)